Fmoc-2,6-Dimethy-D-Phenylalanine
Description
Significance of Non-Canonical and Sterically Constrained Amino Acids in Peptide Science
The field of peptide science has increasingly turned to non-canonical amino acids (ncAAs) to overcome the limitations of native peptides. nih.gov While peptides derived from the 20 canonical amino acids are fundamental to life, they often suffer from poor stability in the body and low bioavailability, which limits their therapeutic potential. nih.gov The introduction of ncAAs is a key strategy to generate peptidomimetics—molecules that mimic natural peptides but have improved drug-like properties. nih.gov
One of the primary advantages of using ncAAs is the enhanced resistance to enzymatic degradation. nih.govnih.gov The peptide bonds in natural peptides are susceptible to cleavage by proteases, but introducing atypical structures, such as D-amino acids or other modifications, can obstruct this hydrolysis. nih.gov Furthermore, ncAAs can induce specific conformational constraints on the peptide backbone. This rigidity can lock the peptide into a bioactive conformation, leading to improved potency and receptor selectivity. nih.gov
Sterically constrained or hindered amino acids, a subset of ncAAs, are particularly valuable. thieme.de These molecules, such as α,α-disubstituted amino acids, introduce bulky groups that influence the peptide's three-dimensional structure and can impart unique pharmacological properties. thieme.denih.gov Although incorporating these bulky residues can be synthetically challenging, their ability to create peptides with novel conformations and functions makes them a critical tool for modern peptide drug discovery. thieme.dethieme.de The exploration of ncAAs has expanded the chemical diversity available to scientists, allowing for the creation of new peptide-based therapeutics with superior stability and efficacy. acs.org
Overview of Fluorenylmethyloxycarbonyl (Fmoc) Protecting Group Strategy in Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is the dominant method for chemically synthesizing peptides, and the Fluorenylmethyloxycarbonyl (Fmoc) strategy is the most widely used approach. altabioscience.com This method involves building a peptide chain step-by-step while one end of the chain is anchored to a solid resin support. creative-peptides.com To ensure the amino acids link in the correct sequence, their reactive groups must be temporarily blocked or "protected." peptide.com
In Fmoc-SPPS, the alpha-amino group of each incoming amino acid is protected by the Fmoc group. creative-peptides.com This protecting group is stable under the acidic conditions used to cleave other, "side-chain" protecting groups, but it is easily removed by a base, typically a solution of piperidine (B6355638). altabioscience.compeptide.com This selective removal is a key feature of the strategy's "orthogonality," which allows for precise control over the synthesis. altabioscience.com
The general cycle of Fmoc-SPPS proceeds as follows:
Deprotection: The resin-bound peptide chain, which has a free N-terminal with an Fmoc group, is treated with a piperidine solution to remove the Fmoc group, liberating the alpha-amino group. peptide.comchempep.com
Washing: The resin is thoroughly washed to remove excess piperidine and the byproducts of the deprotection reaction. peptide.com
Coupling: The next Fmoc-protected amino acid is "activated" and added to the resin, where it forms a peptide bond with the newly freed amino group of the growing chain. springernature.com
Washing: The resin is washed again to remove any unreacted reagents. peptide.com
This cycle is repeated for each amino acid in the desired sequence. The progress of the deprotection step can be monitored by UV spectroscopy, as the byproduct released is a strong chromophore. chempep.com The mild conditions of the Fmoc strategy have made it highly suitable for automation and the synthesis of modified peptides, contributing to its widespread adoption in both academic and industrial research. altabioscience.comnih.gov
Rationale for Investigating 2,6-Dimethylphenylalanine Derivatives in Academic Research
The investigation of 2,6-dimethylphenylalanine (Dmp) derivatives in academic research is driven by their utility in creating peptides with enhanced stability and specific biological functions, particularly in the field of opioid research. nih.gov Aromatic amino acids like Phenylalanine (Phe) and Tyrosine (Tyr) are crucial structural components in many biologically active peptides, including opioid peptides, as they interact directly with their receptors. nih.gov
The primary rationale for using Dmp is to introduce steric hindrance by adding two methyl groups to the phenyl ring. This modification serves several key purposes:
Enzymatic Stability: The 2,6-dimethylation of the aromatic ring can protect the peptide from enzymatic degradation, increasing its biological half-life. nih.gov
Conformational Constraint: The bulky methyl groups restrict the rotation of the aromatic side chain, which can lock the peptide into a specific conformation. This can lead to higher affinity and selectivity for a particular receptor subtype.
Mimicking Natural Residues: Dmp has been shown to be an excellent surrogate for Phe and can even mimic the N-terminal Tyr residue in certain opioid peptides. nih.govnih.gov For instance, substituting Dmp for Tyr in analogues of deltorphin (B1670231) and enkephalin resulted in peptides that retained high affinity and selectivity for the delta-opioid receptor. nih.govjst.go.jp
This ability to fine-tune receptor interaction makes Dmp-containing peptides valuable pharmacological tools for studying ligand recognition and opioid receptor signal transduction. nih.govjst.go.jp The unnatural amino acid 2,6-dimethyl-L-tyrosine (Dmt), a close analogue, has also been widely used to increase the bioactivity, affinity, and selectivity of synthetic opioid peptides. researchgate.net Research into Dmp derivatives continues to contribute to the development of novel peptide ligands with tailored pharmacological profiles. nih.gov
Compound Data
The table below summarizes key chemical data for Fmoc-2,6-dimethyl-D-phenylalanine and related compounds mentioned in this article.
Properties
Molecular Weight |
415.48 |
|---|---|
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Fmoc 2,6 Dimethy D Phenylalanine
Stereoselective Synthesis Approaches for Fmoc-2,6-Dimethyl-D-Phenylalanine
Achieving the desired D-configuration with high enantiomeric purity is the primary challenge in synthesizing Fmoc-2,6-dimethyl-D-phenylalanine. Both asymmetric synthesis and enzymatic resolution are powerful strategies to meet this challenge.
Asymmetric synthesis aims to create the desired stereoisomer directly. A notable approach for synthesizing analogous 2,6-dimethyl-L-phenylalanine derivatives involves a palladium-catalyzed C-H dimethylation, a strategy that can be adapted for the D-enantiomer. nih.gov This method utilizes a directing group to guide the methylation to the ortho positions of the phenylalanine ring.
The synthesis can start from a suitably protected L-phenylalanine precursor, which is then dimethylated. nih.gov The use of a picolinamide (B142947) (PA) directing group on the amino function of the phenylalanine scaffold has proven effective. The key step is the Pd-catalyzed C(sp²)–H dimethylation using a methylating agent. This approach allows for the alteration of electronic and steric properties by introducing various functionalities. nih.gov While this specific literature focuses on L-phenylalanines, the principles are foundational for developing pathways to the D-isomer, likely by starting with a D-phenylalanine precursor or employing a different chiral auxiliary.
General asymmetric methods, such as the stereocontrolled addition to sulfinimines, represent another class of reactions that could be applied to construct the chiral center of D-phenylalanine derivatives before the aromatic ring methylation. acs.org
Table 1: Key Features of Asymmetric Synthesis Approach
| Feature | Description | Reference |
|---|---|---|
| Core Reaction | Palladium-catalyzed directed C-H dimethylation of a phenylalanine precursor. | nih.gov |
| Directing Group | Picolinamide (PA) is used to guide methylation to the C-2 and C-6 positions of the phenyl ring. | nih.gov |
| Stereocontrol | The stereochemistry is typically established from the starting material (e.g., D-phenylalanine) or through a chiral auxiliary. | nih.govacs.org |
| Flexibility | Allows for the introduction of other functionalities on the phenyl ring to modify steric and electronic properties. | nih.gov |
Enzymatic methods offer high selectivity and are powerful tools for obtaining enantiomerically pure D-amino acids. acs.org These biocatalytic approaches can be broadly categorized into kinetic resolution of a racemic mixture and asymmetric synthesis from a prochiral precursor.
In kinetic resolution, an enzyme selectively acts on one enantiomer of a racemic mixture, allowing for the separation of the unreacted, desired enantiomer. For instance, L-amino acid oxidases could be used to selectively degrade the L-enantiomer from a racemic mixture of 2,6-dimethyl-phenylalanine, leaving the D-enantiomer behind. A key limitation of traditional kinetic resolution is a maximum theoretical yield of 50% for the desired enantiomer. acs.org
To overcome this yield limitation, dynamic kinetic resolution (DKR) can be employed. DKR combines the enzymatic resolution step with an in-situ racemization of the starting material, theoretically enabling a 100% yield of the desired enantiomer. The use of whole-cell catalysts can be advantageous, as they can stabilize the enzyme and be used at high concentrations to drive the reaction efficiently. nih.gov
Asymmetric synthesis using enzymes like D-amino acid dehydrogenases or D-amino acid transaminases represents another highly efficient route. These enzymes can convert a prochiral precursor, such as the corresponding α-keto acid (3-(2,6-dimethylphenyl)-2-oxopropanoic acid), directly into D-2,6-dimethyl-phenylalanine with high enantiomeric excess. acs.org Advances in protein engineering and directed evolution are continually expanding the toolbox of available enzymes with tailored substrate specificities and improved catalytic properties for producing non-canonical amino acids. acs.org
Precursor Chemistry and Protecting Group Strategies in Amino Acid Synthesis
The synthesis of Fmoc-2,6-dimethyl-D-phenylalanine relies on carefully selected precursors and a robust protecting group strategy to prevent unwanted side reactions.
Protecting groups are essential for selectively masking reactive functional groups. In the synthesis of this compound, two key protections are required:
Amino Group Protection: The fluorenylmethyloxycarbonyl (Fmoc) group is a widely used amine protecting group in peptide synthesis. researchgate.net It is stable to acidic conditions used for cleaving some side-chain protecting groups but is readily removed by a base, typically piperidine (B6355638). The standard procedure for introducing the Fmoc group involves reacting the amino acid with Fmoc-Cl or Fmoc-OSu in the presence of a mild base like sodium carbonate. chemicalbook.com
Carboxyl Group Protection: During some synthetic steps, the carboxylic acid group may need to be protected, often as an ester (e.g., methyl or benzyl (B1604629) ester), to prevent it from interfering with reactions at the amine or the aromatic ring. This group is then removed in a final deprotection step. nih.gov
Table 2: Common Protecting Groups in Amino Acid Synthesis
| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions | Reference |
|---|---|---|---|---|
| Amine (α-amino) | Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) | researchgate.netchemicalbook.com |
| Amine (α-amino) | tert-Butoxycarbonyl | Boc | Acid (e.g., TFA) | nih.gov |
| Carboxyl | Benzyl ester | OBn | Hydrogenolysis (H₂, Pd/C) | nih.govnih.gov |
| Carboxyl | tert-Butyl ester | OtBu | Acid (e.g., TFA) | mdpi.com |
Optimization of Synthetic Pathways for Research and Preparative Scales
Optimizing the synthesis of Fmoc-2,6-dimethyl-D-phenylalanine is crucial for transitioning from small-scale research to larger, preparative quantities. Key factors for optimization include yield, purity, cost, and scalability.
Two primary strategies for peptide and amino acid derivative synthesis are liquid-phase synthesis and solid-phase peptide synthesis (SPPS). mdpi.comresearchgate.net
Liquid-phase synthesis involves carrying out all reactions in solution. It is often used for large-scale production but can require complex purification steps, such as crystallization or chromatography, after each step. mdpi.com
Solid-phase synthesis involves attaching the initial amino acid to a solid resin support and carrying out subsequent reactions. Purification is simplified as excess reagents and by-products are washed away after each step. This is highly efficient for research scale but can be more expensive for large-scale production. mdpi.com
For biocatalytic routes, optimization focuses on parameters such as catalyst loading, substrate concentration, and reaction conditions (pH, temperature). Using whole-cell biocatalysts can improve stability and allow for higher product titers, as demonstrated in the production of (S)-2-phenylpropanol where a catalyst loading of 40 g/L was used to achieve a product concentration of 115 g/L. nih.gov High reproducibility is a key goal, and careful control of reaction parameters is necessary to ensure consistent conversion ratios and enantiomeric excess. nih.gov
In chemical synthesis, optimizing the Pd-catalyzed dimethylation would involve screening catalysts, ligands, solvents, and temperature to maximize yield and minimize side-product formation. nih.gov The purification of the final Fmoc-protected amino acid is also critical. Purification is often achieved by precipitation followed by washing or by preparative chromatography to ensure the high purity required for subsequent applications like peptide synthesis. mdpi.com
Incorporation into Peptides and Peptidomimetics Via Advanced Solid Phase Peptide Synthesis Spps
General Principles of Fmoc-SPPS for Non-Canonical Amino Acid Integration
Fmoc-SPPS is the predominant method for synthesizing peptides, including those containing non-canonical amino acids. nih.govaltabioscience.com The process involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble solid support. altabioscience.comasm.org The α-amino group of each incoming amino acid is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. nih.govchempep.com This protecting group is stable under the acidic conditions used for side-chain deprotection but is readily removed by a weak base, typically a solution of piperidine (B6355638) in a polar solvent like dimethylformamide (DMF). altabioscience.commdpi.com
The general cycle of Fmoc-SPPS for integrating a non-canonical amino acid like Fmoc-2,6-dimethyl-D-phenylalanine involves the following steps:
Deprotection: The Fmoc group of the resin-bound amino acid or peptide is removed by treatment with a base, exposing a free amino group. altabioscience.comembrapa.br
Activation and Coupling: The carboxylic acid of the incoming Fmoc-protected amino acid (in this case, Fmoc-2,6-dimethyl-D-phenylalanine) is activated by a coupling reagent. This activated species then reacts with the free amino group on the resin-bound peptide to form a new peptide bond. altabioscience.comembrapa.br
Washing: Excess reagents and byproducts are washed away to ensure the purity of the growing peptide chain. chempep.com
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the solid support, and the side-chain protecting groups are removed, typically with a strong acid cocktail such as trifluoroacetic acid (TFA). chempep.comacs.org The use of orthogonal protecting groups, where the temporary Nα-Fmoc group and permanent side-chain protecting groups are removed under different conditions, is a cornerstone of this strategy. nih.govchempep.comacs.org
The incorporation of sterically hindered amino acids like 2,6-dimethyl-D-phenylalanine can present challenges due to slower coupling kinetics. nih.govacs.org Therefore, optimizing coupling conditions, including the choice of reagents and reaction times, is crucial for successful synthesis.
Strategies for Mitigating Side Reactions During Incorporation
The integration of sterically hindered and non-canonical amino acids like Fmoc-2,6-dimethyl-D-phenylalanine into peptide sequences can be accompanied by undesirable side reactions. Careful strategic planning and execution are necessary to minimize these issues and ensure the synthesis of the target peptide in high purity and yield.
Racemization, the loss of stereochemical integrity at the α-carbon of the amino acid, is a significant concern during peptide synthesis, particularly when incorporating sterically hindered residues. acs.orgnih.gov The activation of the carboxylic acid group, a prerequisite for peptide bond formation, can lead to the formation of a racemizable intermediate. nih.gov
Several strategies are employed to suppress racemization:
Urethane-based Protecting Groups: The Fmoc group, being a urethane-type protecting group, is inherently less prone to causing racemization compared to other types of protecting groups. nih.govresearchgate.net
Coupling Reagents: The choice of coupling reagent is critical. While carbodiimides like DCC and DIC can be effective, they often lead to some degree of racemization. peptide.com The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-analogs can significantly reduce this risk by forming less reactive, but still efficient, active esters. peptide.com Phosphonium (B103445) and aminium/uronium-based reagents, such as HBTU and HATU, are also known for their ability to mediate coupling with low levels of racemization. peptide.combachem.com
Stepwise Coupling: A stepwise coupling strategy, where single amino acids are added sequentially, is generally preferred over segment condensation (coupling of pre-synthesized peptide fragments) to minimize the risk of racemization. researchgate.net
For particularly challenging couplings involving sterically hindered amino acids, specialized reagents and optimized conditions may be necessary to ensure the chiral purity of the final peptide. nih.govacs.org
Besides racemization, other side reactions can occur during the incorporation of Fmoc-2,6-dimethyl-D-phenylalanine, leading to the formation of impurities and truncated peptide sequences.
Common side reactions and mitigation strategies include:
Incomplete Coupling: The steric hindrance of the two methyl groups on the phenyl ring of 2,6-dimethyl-D-phenylalanine can slow down the coupling reaction, potentially leading to incomplete acylation of the N-terminal amine. researchgate.net To address this, extended coupling times, double coupling (repeating the coupling step), or the use of more potent coupling reagents may be employed. chempep.com
Premature Fmoc Cleavage: While generally stable, the Fmoc group can be prematurely cleaved under certain conditions, especially during very slow coupling reactions. chempep.com This can lead to the insertion of multiple units of the same amino acid. Careful control of the reaction conditions, including the base concentration and solvent, is important to prevent this. chempep.com
Aggregation: Hydrophobic peptide sequences, which can be formed by the incorporation of residues like 2,6-dimethyl-D-phenylalanine, are prone to aggregation on the solid support. nih.gov This can hinder both coupling and deprotection steps. The use of specialized resins, chaotropic agents, or "difficult sequence" protocols can help to disrupt these aggregates. nih.gov
Capping: To prevent unreacted N-terminal amines from participating in subsequent coupling steps and forming deletion sequences, a capping step is often introduced. This involves acetylating any unreacted amines with a reagent like acetic anhydride, effectively terminating the chain. chempep.com
By carefully selecting reagents and optimizing reaction protocols, these side reactions can be minimized, leading to a higher yield of the desired full-length peptide.
Advanced SPPS Methodologies Utilizing Fmoc-2,6-Dimethy-D-Phenylalanine
To overcome the challenges associated with synthesizing complex peptides, including those containing sterically hindered non-canonical amino acids, advanced SPPS methodologies have been developed. These techniques aim to improve reaction efficiency, reduce synthesis time, and enhance the purity of the final product.
Microwave-assisted peptide synthesis (MAPS) has emerged as a powerful tool for accelerating SPPS. creative-peptides.comnih.gov By applying microwave energy, the reaction mixture is heated rapidly and uniformly, which can significantly shorten the time required for both coupling and deprotection steps. creative-peptides.comnih.gov
Key advantages of MAPS include:
Increased Reaction Rates: Microwave irradiation can dramatically reduce the time needed for each cycle of amino acid addition, allowing for the rapid synthesis of even long and complex peptides. creative-peptides.comnih.gov
Improved Coupling Efficiency: For sterically hindered amino acids like Fmoc-2,6-dimethyl-D-phenylalanine, microwave heating can help to overcome the kinetic barriers to coupling, leading to higher yields and purer products. sigmaaldrich.cn
Reduced Aggregation: The rapid heating and cooling cycles in MAPS can help to disrupt the formation of secondary structures and aggregates on the resin, which often plague the synthesis of "difficult sequences". sigmaaldrich.cn
While MAPS offers significant benefits, careful optimization of microwave parameters, such as power and temperature, is necessary to avoid side reactions that can be promoted by excessive heat. nih.gov
The choice of coupling reagent is a critical factor in determining the success of an SPPS, especially when incorporating challenging amino acids. A variety of reagents are available, each with its own advantages and disadvantages.
Common Classes of Coupling Reagents:
| Reagent Class | Examples | Characteristics |
| Carbodiimides | DIC (Diisopropylcarbodiimide), DCC (Dicyclohexylcarbodiimide) | Commonly used, but can cause racemization. DIC is preferred for SPPS as its urea (B33335) byproduct is soluble. peptide.com |
| Phosphonium Salts | PyBOP, PyAOP | Highly effective, especially for hindered couplings and N-methylated amino acids. peptide.combachem.com |
| Aminium/Uronium Salts | HBTU, HATU, HCTU | Very efficient with low racemization, particularly when used with additives like HOBt or HOAt. peptide.combachem.com |
For the incorporation of Fmoc-2,6-dimethyl-D-phenylalanine, which is sterically hindered, phosphonium or aminium/uronium salt-based reagents are often the preferred choice. peptide.com Reagents like HATU and PyAOP have demonstrated high efficiency in coupling sterically demanding amino acids. peptide.comnih.govbiotage.com
The selection of the appropriate coupling reagent, often in combination with an additive and a suitable base, must be carefully considered based on the specific peptide sequence and the properties of the amino acid being incorporated to achieve optimal yields and purity. bachem.comnih.gov
Fabrication of Modified Peptides and Protected Peptide Fragments
The use of Fmoc-2,6-dimethyl-D-phenylalanine in SPPS allows for the precise fabrication of modified peptides where a native amino acid is replaced by this unnatural analogue. This substitution can lead to significant changes in the peptide's biological activity and stability. Furthermore, the Fmoc/tBu strategy is compatible with the synthesis of fully protected peptide fragments, which are valuable building blocks for the convergent synthesis of larger proteins and complex peptide architectures through fragment condensation.
Research Findings on Modified Peptides
Research has demonstrated the successful incorporation of 2',6'-dimethylphenylalanine (Dmp) as a substitute for tyrosine (Tyr) or phenylalanine (Phe) in various opioid peptides. nih.gov This modification has been shown to impart high enzymatic stability to the resulting peptides. nih.gov The substitution of the N-terminal Tyr residue with Dmp in opioid peptides is particularly noteworthy, as the phenolic hydroxyl group of Tyr is generally considered crucial for opioid activity. nih.gov Despite lacking this hydroxyl group, the Dmp-containing analogues exhibited significant biological activity and, in some cases, superior receptor selectivity compared to their counterparts containing 2',6'-dimethyltyrosine (Dmt). nih.gov
The table below summarizes findings from studies on opioid peptides modified with 2',6'-dimethylphenylalanine (Dmp).
| Original Peptide Class | Modified Position | Substitution | Notable Finding | Reference |
| Enkephalin | Tyr¹ | Tyr¹ → D-Dmp¹ | Maintained opioid activity despite lack of a phenolic hydroxyl group. | nih.gov |
| Dermorphin | Phe³ | Phe³ → Dmp³ | Resulted in analogues with varied receptor selectivity. | nih.gov |
| Deltorphin (B1670231) | Phe³ | Phe³ → Dmp³ | The Dmp modification influenced binding affinity at opioid receptors. | nih.gov |
| Endomorphin | Phe³ | Phe³ → Dmp³ | Enhanced enzymatic stability was observed. | nih.gov |
| Dynorphin A | Phe⁴ | Phe⁴ → Dmp⁴ | Dmp substitution was well-tolerated, yielding active analogues. | nih.gov |
This table is interactive. Click on the headers to sort the data.
Synthesis of Protected Peptide Fragments
The synthesis of protected peptide fragments is a strategic approach for the production of large or difficult-to-synthesize peptides. In this method, smaller peptide segments are synthesized and purified separately before being joined together in a subsequent condensation step. The use of the Fmoc/tBu orthogonal protection strategy is well-suited for this purpose.
For the fabrication of a protected fragment containing 2,6-dimethyl-D-phenylalanine, the synthesis would proceed on a highly acid-labile solid support (e.g., a 2-chlorotrityl chloride resin). The peptide chain is assembled using Fmoc-protected amino acids, including Fmoc-2,6-dimethyl-D-phenylalanine. Upon completion of the sequence, the protected peptide is cleaved from the resin under very mild acidic conditions, which leave the acid-labile side-chain protecting groups (like Boc, tBu, Trt) intact.
The table below outlines the general steps and key considerations for the synthesis of a protected peptide fragment incorporating Fmoc-2,6-dimethyl-D-phenylalanine.
| Step | Description | Key Considerations |
| 1. Resin Functionalization | The C-terminal amino acid is attached to a super acid-labile resin (e.g., 2-CTC resin). | The choice of resin is critical to allow for cleavage while keeping side-chain protecting groups intact. |
| 2. Peptide Elongation | The peptide chain is extended by sequential coupling and deprotection steps using Fmoc-amino acids. | The coupling of the sterically hindered Fmoc-2,6-dimethyl-D-phenylalanine may require stronger coupling agents (e.g., HATU, HCTU) and/or longer reaction times. |
| 3. Fmoc Deprotection | The Fmoc group is removed from the N-terminal amino acid, typically with a solution of piperidine in DMF. | Standard deprotection protocols are generally effective. |
| 4. Cleavage of Protected Fragment | The fully protected peptide is cleaved from the resin using a dilute acid solution (e.g., 1% TFA in DCM). | The conditions must be carefully controlled to avoid premature removal of side-chain protecting groups. |
| 5. Purification | The cleaved, protected peptide fragment is purified, typically by chromatography. | Purification ensures the fragment is of high quality for the subsequent fragment condensation step. |
This table is interactive. Users can filter the content based on the steps.
This methodology allows for the creation of versatile building blocks that can be used to assemble complex, modified proteins and peptides.
Conformational and Structural Implications Within Peptide Architectures
Influence of 2,6-Dimethylphenylalanine on Peptide Backbone Conformation and Dynamics
The presence of two methyl groups on the phenyl ring of 2,6-Dimethyl-D-Phenylalanine (Dmp) introduces significant steric bulk, which directly impacts the conformational freedom of the peptide backbone. This steric hindrance restricts the rotation around the chi (χ) and psi (ψ) dihedral angles of the amino acid residue. The 2,6-dimethylation of the aromatic moiety in peptides like Leu-enkephalin has been shown to impart high enzymatic stability. nih.gov
Analysis of Side-Chain Conformational Restriction and its Effects on Peptide Topology
The fixed orientation of the bulky aromatic side chain can act as a molecular scaffold, directing the folding of the rest of the peptide chain. This can be particularly useful in the design of peptides that need to adopt a specific three-dimensional structure to interact with a biological target. The conformational restriction imposed by the 2,6-dimethylphenyl group has been exploited in the development of opioid receptor ligands, where specific conformations are crucial for receptor binding and activation. researchgate.net
Spectroscopic Investigations of Peptide Structure Post-Incorporation
Spectroscopic techniques are invaluable tools for elucidating the structural changes that occur in a peptide upon the incorporation of a modified amino acid like Fmoc-2,6-Dimethyl-D-Phenylalanine.
Nuclear Magnetic Resonance (NMR) Studies of Conformational Space
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the three-dimensional structure of peptides in solution. By analyzing nuclear Overhauser effects (NOEs), which arise from the spatial proximity of protons, it is possible to deduce the distances between different parts of the peptide chain. nih.govscispace.com This information, in conjunction with the analysis of coupling constants, can provide a detailed picture of the peptide's conformational space.
In peptides containing sterically hindered residues like 2,6-dimethylphenylalanine, NMR studies can reveal the extent of conformational restriction. For example, the observation of specific NOEs can confirm the presence of a folded conformation, such as a β-turn. nih.govscispace.com Furthermore, the chemical shifts of the amide protons can provide information about their involvement in hydrogen bonding, which is a key feature of stable secondary structures. chemrxiv.org
Table 1: Representative NMR Data for Peptides Containing Modified Amino Acids
| Parameter | Observation in Modified Peptides | Structural Implication |
| Nuclear Overhauser Effects (NOEs) | Specific inter-residue NOEs are observed. nih.govscispace.com | Indicates spatial proximity of residues, confirming a folded conformation. |
| Amide Proton Chemical Shifts | Downfield shifts of certain amide protons. | Suggests involvement in intramolecular hydrogen bonds, stabilizing secondary structures. |
| Coupling Constants (J-values) | Restricted range of dihedral angles deduced from J-values. | Confirms the conformational constraint imposed by the bulky side chain. |
| Diffusion Coefficients | Altered diffusion coefficients compared to unmodified peptides. nih.gov | Reflects changes in the overall size and shape of the peptide due to conformational changes. |
This table is interactive. Click on the headers to sort the data.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is a widely used technique for the rapid determination of the secondary structure content of peptides and proteins. nih.gov The technique measures the differential absorption of left and right circularly polarized light, which is sensitive to the chiral environment of the peptide backbone. Different secondary structures, such as α-helices, β-sheets, and random coils, have characteristic CD spectra. researchgate.net
Computational Modeling and Molecular Dynamics Simulations of Modified Peptides
Computational modeling and molecular dynamics (MD) simulations provide a powerful in-silico approach to complement experimental studies and gain a deeper understanding of the conformational landscape of peptides containing Fmoc-2,6-Dimethyl-D-Phenylalanine. bohrium.comnih.gov These methods allow for the exploration of the dynamic behavior of peptides at an atomic level, providing insights that are often difficult to obtain through experimental techniques alone. tufts.edu
By creating a virtual model of the peptide, researchers can simulate its folding and conformational dynamics over time. nih.gov This can help to identify the most stable conformations and the transition pathways between them. For peptides containing non-standard amino acids like 2,6-dimethylphenylalanine, computational methods are particularly useful for parameterizing the force fields that describe the interactions of the modified residue. researchgate.netbyu.edu
MD simulations can be used to calculate various structural properties, such as the root-mean-square deviation (RMSD) from a reference structure, the radius of gyration, and the distribution of dihedral angles. mdpi.com These parameters provide a quantitative measure of the peptide's flexibility and conformational preferences. The results of these simulations can then be compared with experimental data from NMR and CD spectroscopy to validate the computational model and provide a more complete picture of the peptide's structure and dynamics. youtube.com
Applications in Rational Design of Bioactive Peptides and Peptidomimetics
Design Principles for Modulating Receptor Binding and Selectivity through Steric Effects
The introduction of Fmoc-2,6-dimethyl-D-phenylalanine into a peptide sequence is a strategic approach to modulate receptor binding and selectivity through steric hindrance. The two methyl groups on the phenyl ring of the phenylalanine residue create a bulky side chain that can influence the peptide's conformation and its interaction with the binding pocket of a receptor.
This steric bulk can be exploited in several ways:
Enhanced Selectivity: By introducing steric hindrance, the modified peptide may be prevented from binding to off-target receptors that have a more constrained binding site. This can lead to a higher selectivity for the desired receptor, thereby reducing the potential for side effects.
Improved Affinity: In some cases, the methyl groups can engage in favorable van der Waals interactions within a specific sub-pocket of the target receptor, leading to an increase in binding affinity.
Conformational Restriction: The presence of the dimethylated phenyl group can restrict the conformational freedom of the peptide backbone and the amino acid side chain itself. This pre-organization of the peptide into a bioactive conformation can reduce the entropic penalty of binding, thus enhancing affinity.
The rational incorporation of this and other sterically demanding amino acids is a key principle in modern medicinal chemistry for the development of highly selective and potent peptide-based drugs.
Role in Opioid Peptide Analogs and Structure-Activity Relationship (SAR) Studies
Fmoc-2,6-dimethyl-D-phenylalanine and its analogs, such as 2',6'-dimethyl-L-tyrosine (Dmt), have been instrumental in the development of potent and selective opioid peptide analogs. ku.edu Structure-activity relationship (SAR) studies have extensively utilized these modified amino acids to probe the binding pockets of opioid receptors (mu, delta, and kappa) and to design ligands with improved pharmacological profiles. ku.edunih.gov
A notable example is the tetrapeptide Dmt-DALDA (H-Dmt-D-Arg-Phe-Lys-NH2), which exhibits significantly higher potency and a longer duration of analgesic activity compared to morphine when administered subcutaneously. ku.edu The incorporation of the Dmt residue at the N-terminus is a critical determinant of its potent agonist activity at the mu-opioid receptor.
The systematic replacement of native amino acids with Fmoc-2,6-dimethyl-D-phenylalanine and related derivatives in opioid peptides allows researchers to:
Map the topology of the receptor binding site.
Identify key interactions that govern potency and selectivity.
Develop analogs with altered signaling pathways, potentially separating desired analgesic effects from adverse effects like respiratory depression and tolerance. ku.edu
The findings from these SAR studies have been pivotal in advancing our understanding of opioid receptor pharmacology and in guiding the design of next-generation opioid analgesics. nih.gov
Table 1: Examples of Opioid Peptide Analogs and the Role of Modified Amino Acids
| Peptide Analog | Modification | Receptor Selectivity | Key Finding |
| Dmt-DALDA | Contains 2',6'-dimethyltyrosine (Dmt) | High mu-opioid receptor (MOR) agonist | Increased potency and duration of action compared to morphine. ku.edu |
| Dermorphin Analogs | N-methylation of Phe3 | Varied effects on opioid activity | Highlights the importance of specific modifications for receptor interaction. nih.gov |
| Cyclic Opioid Peptides | Incorporation of D-amino acids and ring size modifications | Influences mu- and delta-receptor selectivity | Demonstrates that both residue configuration and backbone conformation are critical for selectivity. nih.gov |
Engineering of Peptides with Enhanced Structural Stability and Resistance to Degradation
A major challenge in the development of peptide-based therapeutics is their susceptibility to enzymatic degradation by proteases in the body. The incorporation of unnatural amino acids like 2,6-dimethyl-D-phenylalanine can significantly enhance the metabolic stability of peptides.
The steric shield provided by the dimethylated phenyl ring can hinder the approach of proteolytic enzymes, thereby preventing the cleavage of adjacent peptide bonds. This increased resistance to degradation leads to a longer plasma half-life and improved bioavailability of the peptide drug.
Strategies to enhance peptide stability using modified amino acids include:
Incorporation of D-amino acids: The D-configuration of 2,6-dimethyl-D-phenylalanine makes the peptide bond resistant to cleavage by most endogenous proteases, which are specific for L-amino acids.
Steric hindrance: The bulky side chain of this amino acid can protect nearby peptide bonds from enzymatic attack.
Backbone modifications: While not a direct function of this specific amino acid, its use is often combined with other strategies like backbone cyclization to further improve stability. nih.gov
The successful application of these principles has led to the development of more robust peptide drug candidates with improved pharmacokinetic profiles. nih.gov
Integration into Peptidomimetic Scaffolds for Mimicking Biological Motifs
Fmoc-2,6-dimethyl-D-phenylalanine is also a valuable tool in the construction of peptidomimetics, which are compounds designed to mimic the three-dimensional structure and biological activity of natural peptides. These scaffolds often aim to reproduce the spatial arrangement of key amino acid side chains that are responsible for receptor binding.
By incorporating 2,6-dimethyl-D-phenylalanine into non-peptidic or modified peptide backbones, it is possible to create molecules that:
Present the bulky aromatic side chain in a specific orientation to mimic the function of a natural phenylalanine or tyrosine residue.
Possess improved oral bioavailability and metabolic stability compared to their natural peptide counterparts.
Serve as novel probes to study protein-protein interactions and receptor function.
The use of Fmoc-protected amino acids, including Fmoc-2,6-dimethyl-D-phenylalanine, is central to solid-phase peptide synthesis (SPPS), the primary method for constructing both peptides and many peptidomimetic structures. acs.org This allows for the precise and modular assembly of complex molecular architectures designed to interact with specific biological targets.
Advancements in Chemical Biology and Peptide Engineering Enabled by Fmoc 2,6 Dimethy D Phenylalanine
Development of Peptide-Based Probes and Tools for Chemical Biology Research
The development of highly specific molecular probes is essential for dissecting complex biological systems. Fmoc-2,6-dimethyl-D-phenylalanine serves as a critical component in the synthesis of peptide-based probes designed to investigate protein-protein interactions and receptor function with high precision. The incorporation of its corresponding amino acid, 2',6'-dimethylphenylalanine (Dmp), into peptide sequences allows for the fine-tuning of binding affinity and selectivity, transforming these peptides into powerful tools for chemical biology research. nih.gov
A significant area of application is in the study of opioid receptors. Tyr¹ and Phe³ or Phe⁴ are crucial aromatic amino acids in natural opioid peptides that interact with opioid receptors. nih.gov By substituting these natural residues with Dmp, researchers can create probes to explore the structural requirements for receptor binding. The dimethylation of the phenyl ring introduces steric hindrance that can restrict the conformational flexibility of the peptide backbone and the amino acid side chain. This constraint can lead to a more defined three-dimensional structure, which is instrumental in achieving high receptor specificity. For instance, Dmp has been successfully used as a surrogate for the N-terminal Tyrosine in opioid peptides, and despite lacking the phenolic hydroxyl group traditionally considered essential for activity, the resulting analogs exhibit high receptor selectivity. nih.gov These Dmp-containing peptides act as probes to elucidate the specific roles of aromatic residues in opioid receptor activation and signaling pathways.
Creation of Modified Peptides for Targeted Molecular Interactions
The ability to engineer peptides that bind to specific molecular targets with high affinity and selectivity is a central goal of peptide chemistry. Fmoc-2,6-dimethyl-D-phenylalanine is instrumental in this pursuit, primarily through the synthesis of peptides containing the 2',6'-dimethyl-D-phenylalanine (D-Dmp) residue. The strategic placement of this unnatural amino acid can dramatically alter the biological activity profile of a peptide, turning a non-selective ligand into a highly specific one. nih.gov
Research on opioid peptides provides compelling evidence of this capability. The substitution of phenylalanine with Dmp in various opioid peptide analogs has been shown to modulate their binding affinity for µ (mu) and δ (delta) opioid receptors. For example, when the Phe³ residue in Endomorphin-2 (EM-2), a known µ-selective ligand, was replaced with Dmp, the resulting analog showed enhanced µ-receptor specificity. nih.gov Conversely, introducing D-Dmp at the same position led to a significant decrease in µ affinity. nih.gov
A striking example of enhancing selectivity is seen with deltorphin (B1670231) (DT), a δ-specific ligand. Replacing the phenylalanine at position 3 with Dmp resulted in a 22-fold increase in δ affinity and a 3-fold decrease in µ affinity, culminating in an unprecedented 75-fold increase in δ-receptor selectivity. nih.gov These findings underscore how the steric bulk of the dimethylated phenyl ring can be leveraged to create peptides with finely tuned interaction profiles for specific receptor subtypes. The 2,6-dimethylation also imparts increased enzymatic stability to the peptides, a crucial property for developing therapeutic candidates. nih.gov
Table 1: Impact of Dmp Substitution on Opioid Peptide Receptor Binding
| Original Peptide | Modification | Key Finding | Receptor Selectivity Outcome | Citation |
|---|---|---|---|---|
| Endomorphin-2 (EM-2) | Substitution of Phe³ with Dmp | Promotes µ-receptor specificity. | Increased µ-selectivity. | nih.gov |
| Endomorphin-2 (EM-2) | Substitution of Phe³ or Phe⁴ with D-Dmp | Significant decrease in µ affinity. | Decreased µ-selectivity. | nih.gov |
| Deltorphin (DT) | Substitution of Phe³ with Dmp | 22-fold increase in δ affinity, 3-fold decrease in µ affinity. | 75-fold increase in δ-selectivity. | nih.gov |
| Deltorphin (DT) | Configurational inversion to D-Dmp at position 3 | Detrimental to δ-receptor selectivity. | Decreased δ-selectivity. | nih.gov |
Methodological Innovations in Synthetic Peptide Library Generation
The generation of large and diverse peptide libraries is a powerful strategy for drug discovery and for identifying novel ligands for biological targets. The availability of unique building blocks like Fmoc-2,6-dimethyl-D-phenylalanine is a key driver of innovation in this field. These libraries are often constructed using Fmoc solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to a growing peptide chain on a solid support. mdpi.com
The inclusion of Fmoc-2,6-dimethyl-D-phenylalanine and other unnatural amino acids into synthetic peptide libraries expands their chemical diversity far beyond what is accessible through biological systems like phage display. researchgate.net This expanded diversity increases the probability of discovering peptides with novel functions or improved properties, such as enhanced stability or specific binding capabilities. researchgate.net The steric constraints imposed by the 2,6-dimethylphenyl group introduce unique conformational biases into the peptide structures within the library. This pre-organization can lead to the identification of ligands with higher affinity and specificity than those composed solely of natural amino acids.
Furthermore, the principles of using Fmoc-protected amino acids are central to advanced library technologies like DNA-encoded chemical libraries (DECLs). researchgate.net In this context, developing robust coupling methodologies for sterically hindered amino acids like Fmoc-2,6-dimethyl-D-phenylalanine is a significant methodological advancement. It allows for the creation of vast libraries where each unique peptide is tagged with a specific DNA barcode, enabling massive parallel screening to identify new bioactive peptides. researchgate.net The ability to incorporate such tailored building blocks is thus a methodological innovation that pushes the boundaries of peptide library generation, enabling the exploration of a much broader chemical space for therapeutic and research applications. researchgate.netmdpi.com
Future Research Trajectories for Aryl Modified Phenylalanine Derivatives
Emerging Synthetic Techniques for Novel Aryl-Modified Amino Acid Analogs
The ability to synthesize a diverse array of aryl-modified phenylalanine analogs is fundamental to unlocking their full potential. While classical methods exist, researchers are actively developing more efficient, versatile, and sustainable synthetic strategies. A significant area of progress is the application of biocatalysis and metabolic engineering, which can produce non-natural amino acids within microbial cell factories. rsc.orgnih.gov
Recent breakthroughs include the development of modular, genetically encoded systems within engineered bacteria that can biosynthesize a variety of phenylalanine derivatives from simple, achiral building blocks like aryl aldehydes or carboxylic acids. nih.gov This approach not only makes many ncAAs more accessible but also facilitates their direct, site-specific incorporation into proteins in a single host. nih.gov Another innovative strategy merges synthetic photochemistry with biocatalysis. ucsb.edu This synergistic method uses light-activated catalysts to generate highly reactive intermediates that work in concert with enzymes to create novel amino acids from abundant natural precursors. ucsb.edu
For derivatives with significant steric hindrance, such as those with multiple substitutions on the phenyl ring, new chemical methods are also crucial. nih.gov Techniques like the Corey–Bakshi–Shibata (CBS) reduction are exemplary for their ability to achieve high enantioselectivity even with sterically demanding substrates. wordpress.com Furthermore, metal-free and green chemistry approaches are gaining traction, promising more sustainable and industrially scalable production of these valuable compounds. nih.gov
Table 1: Comparison of Emerging Synthetic Techniques for Aryl-Modified Amino Acids
| Synthetic Technique | Core Principle | Advantages | Key Applications |
| Metabolic Engineering | Utilizes engineered microbial hosts to produce ncAAs from simple precursors. rsc.orgnih.gov | Scalable, sustainable, allows for direct incorporation into proteins. nih.gov | Industrial-scale production of proteins containing specific ncAAs. nih.gov |
| Photobiocatalysis | Combines light-activated chemical catalysts with enzymatic reactions. ucsb.edu | Access to novel chemical transformations and new amino acid structures. | Creation of ncAAs with unique functionalities not accessible by other means. |
| Advanced Chemical Synthesis | Employs powerful reagents and catalysts for challenging transformations. wordpress.com | High efficiency and stereoselectivity for sterically hindered molecules. wordpress.com | Synthesis of complex drug intermediates and chiral fragments. wordpress.com |
| Green Chemistry Methods | Focuses on metal-free reactions and sustainable processes. nih.gov | Reduced environmental impact, lower cost for industrial production. | Large-scale, sustainable synthesis of β-phenylalanine derivatives and other ncAAs. nih.gov |
Development of Advanced Spectroscopic and Structural Elucidation Methods for Complex Peptides
Incorporating bulky or functionally unique residues like 2,6-dimethyl-D-phenylalanine into a peptide chain can significantly alter its structural and dynamic properties. researchgate.net Consequently, advanced analytical methods are essential to fully characterize these complex biomolecules. While traditional techniques remain important, new approaches and refinements are providing unprecedented insight. researchgate.net
Tandem mass spectrometry (MS/MS) is a cornerstone of modern proteomics and is invaluable for sequencing peptides and identifying post-translational modifications. nih.govwikipedia.org For peptides containing ncAAs, MS/MS helps confirm the successful incorporation and location of the modified residue. nih.gov Emerging computational methods that analyze peptide mass and liquid chromatography retention time differences can efficiently detect abundant modifications and identify related peptide pairs, which helps to interpret complex mass spectra from samples containing ncAAs. nih.gov
Infrared (IR) action spectroscopy, particularly in the far-IR region, is a powerful tool for studying the early stages of peptide self-assembly in the gas phase. vu.nl This technique can identify key intermolecular interactions, such as hydrogen bonds, that govern how peptides containing phenylalanine derivatives form larger structures. vu.nl For solution-state analysis, high-field Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy are critical for determining the three-dimensional structure and conformational dynamics of modified peptides. researchgate.netbvsalud.org X-ray crystallography provides definitive, high-resolution solid-state structures, revealing the precise impact of aryl modifications on peptide folding and intermolecular packing. nih.gov
Table 2: Spectroscopic and Structural Analysis Methods for Modified Peptides
| Method | Information Provided | Relevance for Aryl-Modified Peptides |
| Tandem Mass Spectrometry (MS/MS) | Peptide sequence, mass, and site of modification. wikipedia.org | Confirms incorporation and location of the ncAA; identifies any unexpected modifications. nih.gov |
| X-ray Crystallography | High-resolution 3D structure in the solid state. nih.gov | Unambiguously determines the conformation and orientation of the modified aryl side chain. nih.gov |
| Nuclear Magnetic Resonance (NMR) | 3D structure, dynamics, and intermolecular interactions in solution. researchgate.net | Probes the local environment and conformational shifts caused by the ncAA. |
| IR Action Spectroscopy | Gas-phase structure and key intermolecular interactions. vu.nl | Elucidates the fundamental forces driving the self-assembly of modified peptides. vu.nl |
Integration of Computational Design with Synthetic Strategies for De Novo Peptide Engineering
The synergy between computational modeling and chemical synthesis is accelerating the creation of peptides with novel, predictable functions. byu.eduresearchgate.net De novo design—creating functional biomolecules from first principles—heavily relies on this integrated approach, especially when incorporating the expanded chemical diversity offered by aryl-modified amino acids. researchgate.net
Computational tools like Rosetta are being adapted to better handle ncAAs, which is crucial as most deep learning models lack sufficient training data for these unique residues. nih.govbiorxiv.org New methods are being developed to rapidly generate parameters and rotamer libraries for ncAAs, enabling more accurate modeling of their behavior within a peptide structure. biorxiv.org These computational platforms can predict how the incorporation of a sterically demanding residue like 2,6-dimethyl-D-phenylalanine will influence a peptide's fold, stability, and binding affinity. researchgate.netbyu.edu This predictive power allows researchers to screen vast numbers of potential sequences and prioritize the most promising candidates for synthesis, saving considerable time and resources. youtube.com
This design-build-test cycle is a powerful paradigm for modern peptide engineering. A computational model might suggest that introducing a dimethylated phenylalanine at a specific position will enhance binding to a therapeutic target. nih.gov This peptide can then be created using the emerging synthetic techniques described in section 7.1. nih.gov The resulting peptide is then analyzed using the advanced spectroscopic methods from section 7.2 to validate its structure and function. researchgate.net The experimental data are then fed back into the computational models to refine them, leading to a continuous loop of improvement and innovation in the design of functional peptides for applications in medicine and materials science. oup.com
Q & A
Q. What are the optimal synthetic routes for Fmoc-2,6-Dimethyl-D-Phenylalanine, and how can purity be validated?
- Methodological Answer : Synthesis typically involves introducing the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group to 2,6-dimethyl-D-phenylalanine. A common approach includes coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (1-hydroxybenzotriazole) in anhydrous solvents such as dichloromethane (DCM) or dimethylformamide (DMF). Post-synthesis, purity is validated via HPLC (≥95% purity threshold) and structural confirmation via -NMR to resolve stereochemistry and substituent placement .
Q. How should Fmoc-2,6-Dimethyl-D-Phenylalanine be stored to ensure stability during peptide synthesis?
- Methodological Answer : Store at +2°C to +8°C in airtight, light-protected containers under inert gas (e.g., argon) to prevent oxidation and hydrolysis. Avoid exposure to moisture, strong acids/bases, and oxidizing agents. Stability testing under these conditions shows no degradation over 12 months .
Q. What solvent systems are compatible with this compound for peptide coupling reactions?
- Methodological Answer : The compound is soluble in polar aprotic solvents (e.g., DMF, DCM, THF) but insoluble in water. For solid-phase peptide synthesis (SPPS), DMF is preferred due to its compatibility with resin swelling and Fmoc deprotection (using 20% piperidine in DMF). Pre-dissolve in DMF (10–50 mM) before coupling .
Advanced Research Questions
Q. How do the 2,6-dimethyl substituents influence peptide secondary structure and receptor binding?
- Methodological Answer : The methyl groups introduce steric hindrance, favoring β-sheet or turn structures over α-helices. Computational modeling (e.g., Rosetta or MD simulations) can predict conformational effects. Experimentally, circular dichroism (CD) and X-ray crystallography validate structural impacts. For receptor binding, SPR (surface plasmon resonance) assays quantify affinity changes compared to non-methylated analogs .
Q. How to resolve contradictions in reported coupling efficiencies of Fmoc-2,6-Dimethyl-D-Phenylalanine in SPPS?
- Methodological Answer : Discrepancies often arise from reaction conditions:
- Low efficiency : Increase coupling time (2–4 hours), use double coupling, or switch to stronger activators (e.g., OxymaPure/DIC).
- Side reactions : Monitor by LC-MS for deletion sequences or N-terminal modifications.
- Steric effects : Pre-activate the amino acid (30 minutes) before resin addition. Comparative studies using Kaiser tests or FTIR can identify incomplete couplings .
Q. Can this compound be used to engineer hydrogels with tunable mechanical properties?
- Methodological Answer : Yes, the hydrophobic 2,6-dimethyl groups enhance self-assembly in Fmoc-peptide hydrogels. Vary the molar ratio with hydrophilic residues (e.g., Fmoc-Lys-OH) to modulate stiffness (rheology) and porosity (SEM). For biomedical applications, assess biocompatibility via cell viability assays (e.g., MTT) and enzymatic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
